
PI3K-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PI3K-IN-23 involves several steps, starting with the preparation of the (E)-9-oxooctadec-10-en-12-ynoic acid analogue. The synthetic route typically includes the following steps:
Formation of the alkyne: This involves the coupling of an appropriate alkyne precursor with a suitable halide under palladium-catalyzed conditions.
Oxidation: The alkyne is then oxidized to form the corresponding ketone.
Analyse Chemischer Reaktionen
PI3K-IN-23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne and alkene groups in this compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for hydrogenation, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PI3K-IN-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is studied for its potential to inhibit the PI3K pathway, which is often over-activated in various cancers.
Metabolic Studies: Due to its ability to promote glucose uptake, this compound is used in studies related to diabetes and metabolic disorders.
Cell Signaling: The compound is also used to investigate the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and proliferation.
Wirkmechanismus
PI3K-IN-23 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase (PI3K). The PI3K pathway is involved in various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these processes, leading to reduced cell proliferation and increased cell death in cancer cells . The molecular targets of this compound include the catalytic subunits of PI3K, which are crucial for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
PI3K-IN-23 is unique compared to other PI3K inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor used in the treatment of various cancers.
Alpelisib: A PI3K alpha-specific inhibitor used in the treatment of advanced breast cancer.
These compounds share a common target but differ in their selectivity and clinical applications, highlighting the uniqueness of this compound in its specific inhibitory effects and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H33NO4S |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(E)-N-(benzenesulfonyl)-9-oxooctadec-10-en-12-ynamide |
InChI |
InChI=1S/C24H33NO4S/c1-2-3-4-5-6-8-12-17-22(26)18-13-9-7-10-16-21-24(27)25-30(28,29)23-19-14-11-15-20-23/h11-12,14-15,17,19-20H,2-5,7,9-10,13,16,18,21H2,1H3,(H,25,27)/b17-12+ |
InChI-Schlüssel |
WZYQEHSEROGBLX-SFQUDFHCSA-N |
Isomerische SMILES |
CCCCCC#C/C=C/C(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCCC#CC=CC(=O)CCCCCCCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


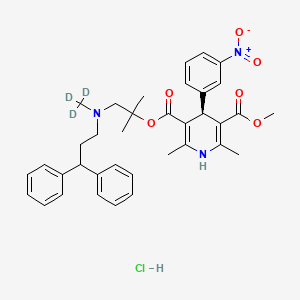
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
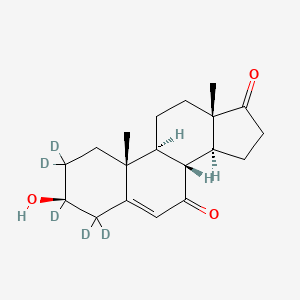
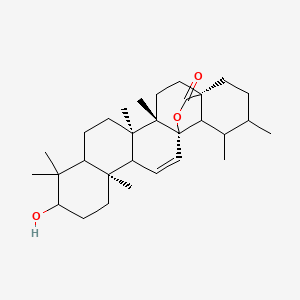
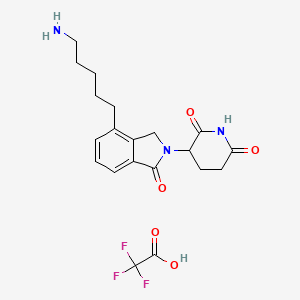
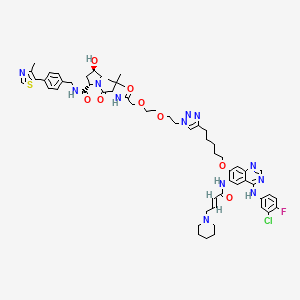
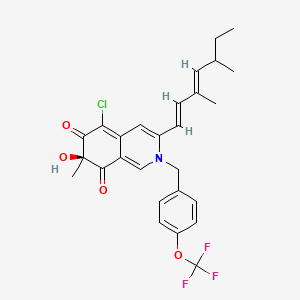
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)

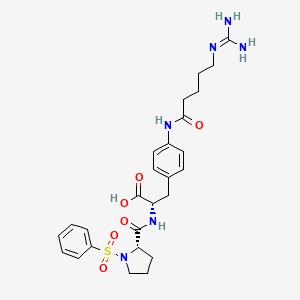
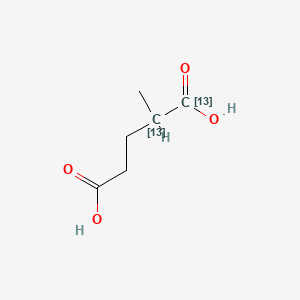
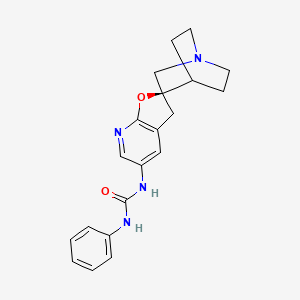
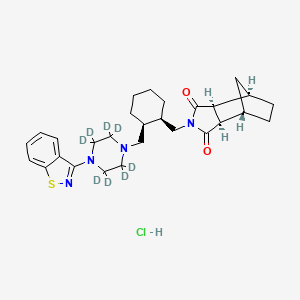
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
